

Ixazomib Impurity 1 formation during synthesis and manufacturing

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Compound Focus: Ixazomib Impurity 1

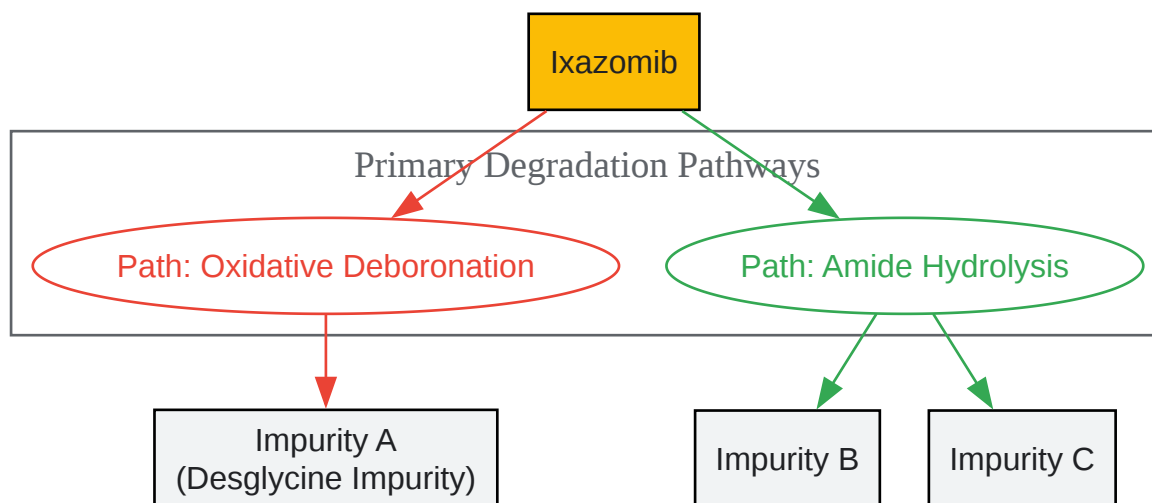
CAS No.: 1201903-02-7

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Identification and Formation of Key Impurities

The search results indicate that several key impurities and degradation products of Ixazomib have been identified. The diagram below illustrates the primary degradation pathways.



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The following table summarizes the main Ixazomib impurities based on the search results.

Impurity / Degradation Product	Chemical Name / Description	CAS Number (if provided)	Proposed Structure / Relationship
Desglycine Impurity [1]	(R)-(1-(2,5-Dichlorobenzamido)-3-methylbutyl)boronic acid	2806031-79-6	Formed from Ixazomib by loss of the glycine moiety [1].
Impurity A [2]	Not fully specified in results	-	A principal degradation product identified via forced degradation studies [2].
Impurity B [2]	Not fully specified in results	-	A principal degradation product identified via forced degradation studies [2].
Impurity C [2]	Not fully specified in results	-	A principal degradation product identified via forced degradation studies [2].
Hydroxy Ixazomib Impurity [3]	2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide	-	Potential oxidative metabolite or derivative [3].
Other Listed Impurities [4]	e.g., 2,5-dichloro-N-(2-(3-methylbutanamido)-2-oxoethyl)benzamide; 6-methoxy-1,3,5-triazine-2,4-diol	-	Process-related impurities from synthesis or purification [4].

Analytical Methods and Forced Degradation

A 2023 study provides a validated UHPLC-UV method for identifying Ixazomib degradation products, with key findings on stability and kinetics [2]:

- **Method Details:** A novel, rapid UHPLC-UV assay was developed and validated for the simultaneous quantification of Ixazomib and its primary degradation products (Impurities A, B, and C)
- **Degradation Pathways:** Forced degradation studies identified **oxidative deboronation** and **amide bond hydrolysis** as the principal degradation pathways [2]
- **Stability Profile:**
 - **Solution State:** Relatively stable in neutral and acidic conditions, but decomposition accelerates at higher pH; sensitive to oxidants and light; degradation follows first-order kinetics under neutral, acidic, alkaline, and UV stress [2]
 - **Solid State:** Ixazomib citrate solid substance is relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours [2]

Control Strategies and Importance

Controlling Ixazomib impurities is crucial for ensuring drug safety, quality, and efficacy [4]. These impurities can form during the manufacturing process, purification, or storage of the drug substance and product [4].

- **Use of Reference Standards:** Companies like SynZeal and Daicel Pharma offer high-quality Ixazomib impurity standards, which are vital for analytical method development, validation, quality control, and regulatory submissions [4] [1] [5]
- **Regulatory Compliance:** Impurity reference standards are supplied with comprehensive characterization data (including ¹H NMR, ¹³C NMR, IR, MS, and HPLC purity) and Certificates of Analysis (CoA) compliant with regulatory guidelines [4]

How to Proceed with Your Research

Since the exact structure of "**Ixazomib Impurity 1**" is not explicitly defined in the public search results I obtained, here are suggestions for your next steps:

- **Consult Official Sources:** The most definitive information on specified impurities is often found in the drug's approved regulatory applications or pharmacopeial monographs
- **Contact Standard Providers:** Companies specializing in pharmaceutical impurities (like those cited) may provide technical data sheets or application notes with detailed structural and formation information for their listed impurities
- **Review Patent Literature:** The synthetic route and potential impurities are often detailed in process patents. One relevant patent is cited as EP217888B1 [4]

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References

1. 11 | 2806031-79-6 | SynZeal Ixazomib Impurity [synzeal.com]
2. The UHPLC-UV method applied for the forced degradation study of... [pubmed.ncbi.nlm.nih.gov]
3. Hydroxy Ixazomib | CAS No. | Clearsynth impurity [clearsynth.com]
4. ... - Daicel Pharma Standards Ixazomib Impurities Manufacturers [daicelpharmastandards.com]
5. | SynZeal Ixazomib Impurities [synzeal.com]

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